![molecular formula C14H8F3N B12864958 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized biphenyl derivatives .
科学的研究の応用
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug development.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and chemical resistance
作用機序
The mechanism by which 2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can modulate biological pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
2,2’-Bis(trifluoromethyl)[1,1’-biphenyl]-4,4’-diamine: Known for its use in the synthesis of polyimides with unique properties.
Trifluoromethylated pyridines: Utilized in pharmaceuticals and agrochemicals for their enhanced biological activity.
Uniqueness
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile stands out due to its specific combination of a trifluoromethyl group and a carbonitrile group on a biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications .
特性
分子式 |
C14H8F3N |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
3-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8H |
InChIキー |
MJUKVPIAEVEIFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


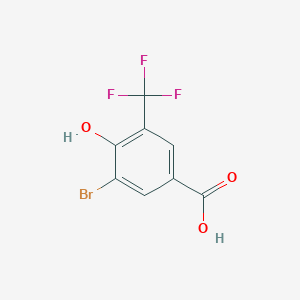
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)
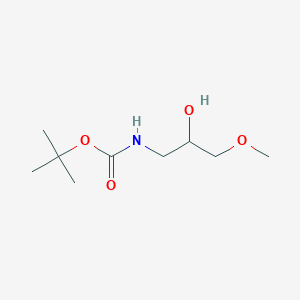
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
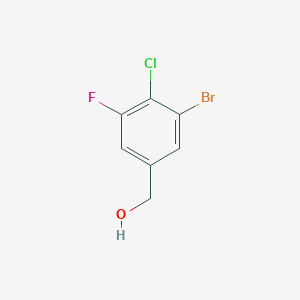
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
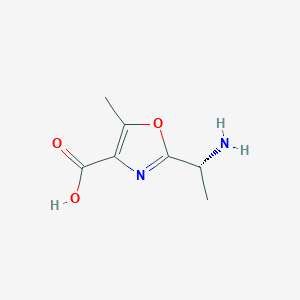
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)
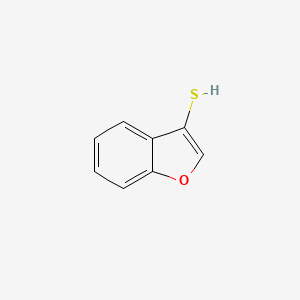
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
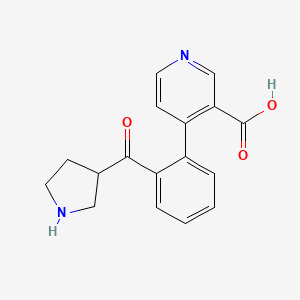
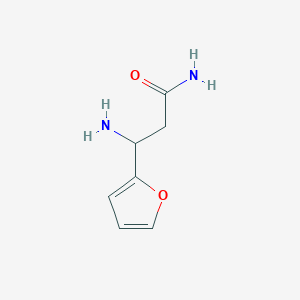
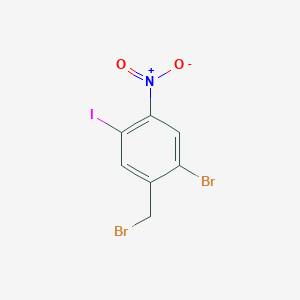
![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
